

# 2-Chloro-5-trifluoromethylbenzyl chloride

## physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** 2-Chloro-5-trifluoromethylbenzyl chloride

**Cat. No.:** B1586320

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An In-Depth Technical Guide to **2-Chloro-5-trifluoromethylbenzyl Chloride**: Properties, Synthesis, and Applications

## Abstract

2-Chloro-5-(trifluoromethyl)benzyl chloride is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique molecular architecture, featuring a reactive benzylic chloride for synthetic elaboration and two distinct electron-withdrawing groups on the aromatic ring, makes it a versatile intermediate. The presence of the trifluoromethyl group is particularly notable, as its incorporation into bioactive molecules can enhance metabolic stability, lipophilicity, and binding affinity.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride, detailed synthetic and purification protocols, an analysis of its chemical reactivity, and a discussion of its applications in research and drug development. Safety and handling protocols based on data from analogous compounds are also presented.

## Physicochemical and Spectroscopic Properties

The strategic placement of chloro and trifluoromethyl substituents on the benzyl chloride framework governs its physical properties and reactivity. A summary of its key identifiers and properties is presented below.

Table 1: Physical and Chemical Properties of 2-Chloro-5-(trifluoromethyl)benzyl chloride

Property	Value	Source
IUPAC Name	2-Chloro-5-(trifluoromethyl)benzyl chloride	[3]
CAS Number	22902-87-0	[3]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Cl <sub>2</sub> F <sub>3</sub>	[3]
Molecular Weight	229.03 g/mol	Calculated
Appearance	Colorless to pale yellow liquid or low melting solid	Inferred from similar compounds
Boiling Point	Data not available	-
Melting Point	Data not available	-
Density	Data not available	-

## Spectroscopic Profile

While specific spectral data for this exact compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous molecules.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions. The benzylic protons (-CH<sub>2</sub>Cl) should appear as a sharp singlet, typically in the range of  $\delta$  4.6-4.8 ppm. The aromatic region should display complex splitting patterns for the three protons on the ring, likely between  $\delta$  7.3-7.8 ppm, influenced by the electron-withdrawing effects of the Cl and CF<sub>3</sub> groups.
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum would feature a signal for the benzylic carbon (-CH<sub>2</sub>Cl) around  $\delta$  45-50 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The six aromatic carbons would resonate in the  $\delta$  120-140 ppm range, with their specific shifts determined by the substitution pattern.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. Strong C-F stretching vibrations are expected in the 1100-1300 cm<sup>-1</sup>

region. Aromatic C-H stretching would appear just above  $3000\text{ cm}^{-1}$ , while the C-Cl stretch of the benzyl chloride moiety is typically found around  $700\text{-}800\text{ cm}^{-1}$ .<sup>[1]</sup>

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, the molecular ion peak ( $M^+$ ) would be observed at  $m/z$  228, with a characteristic isotopic pattern ( $M+2$ ,  $M+4$ ) due to the presence of two chlorine atoms. Key fragmentation pathways would include the loss of a chlorine radical ( $\cdot\text{Cl}$ ) to form a stable benzylic cation, and potential fragmentation of the trifluoromethyl group.<sup>[4]</sup>

## Synthesis and Purification

2-Chloro-5-(trifluoromethyl)benzyl chloride can be synthesized via two primary routes: chlorination of the corresponding benzyl alcohol or direct chloromethylation of the substituted benzene precursor.

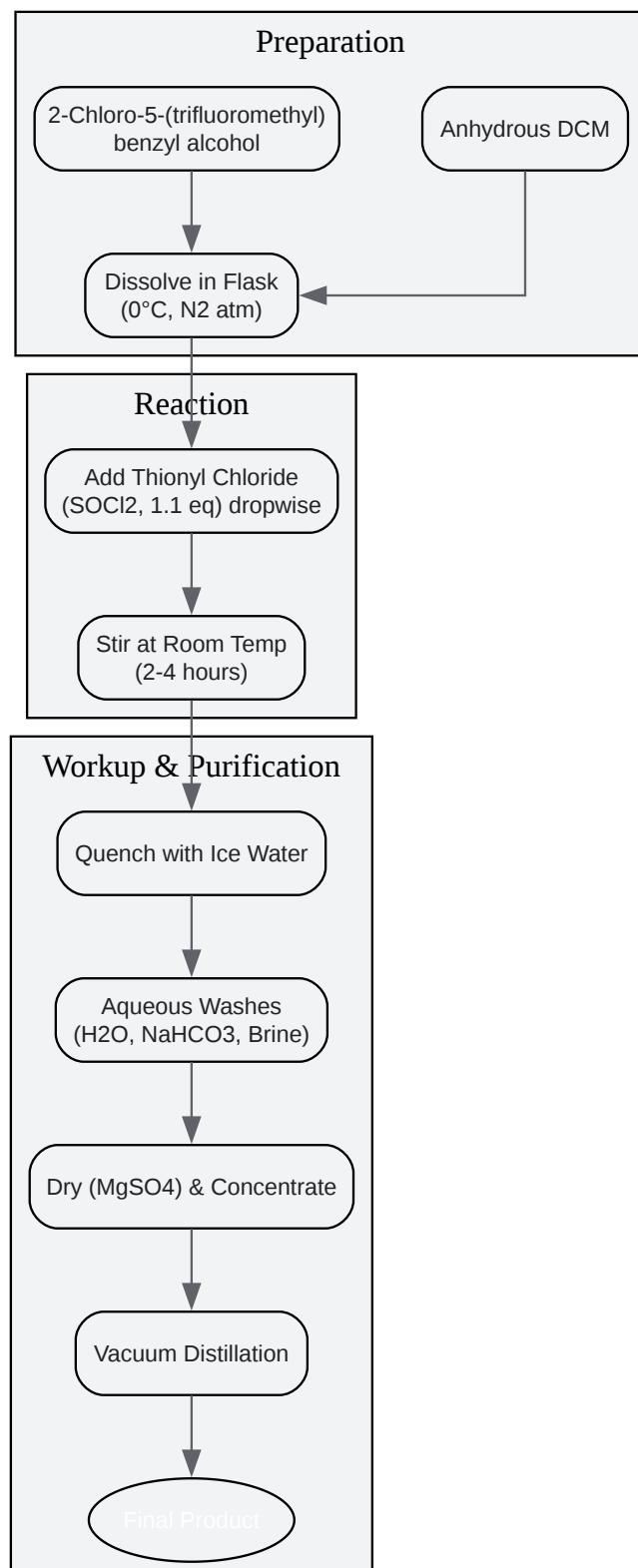
### Method 1: Chlorination of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

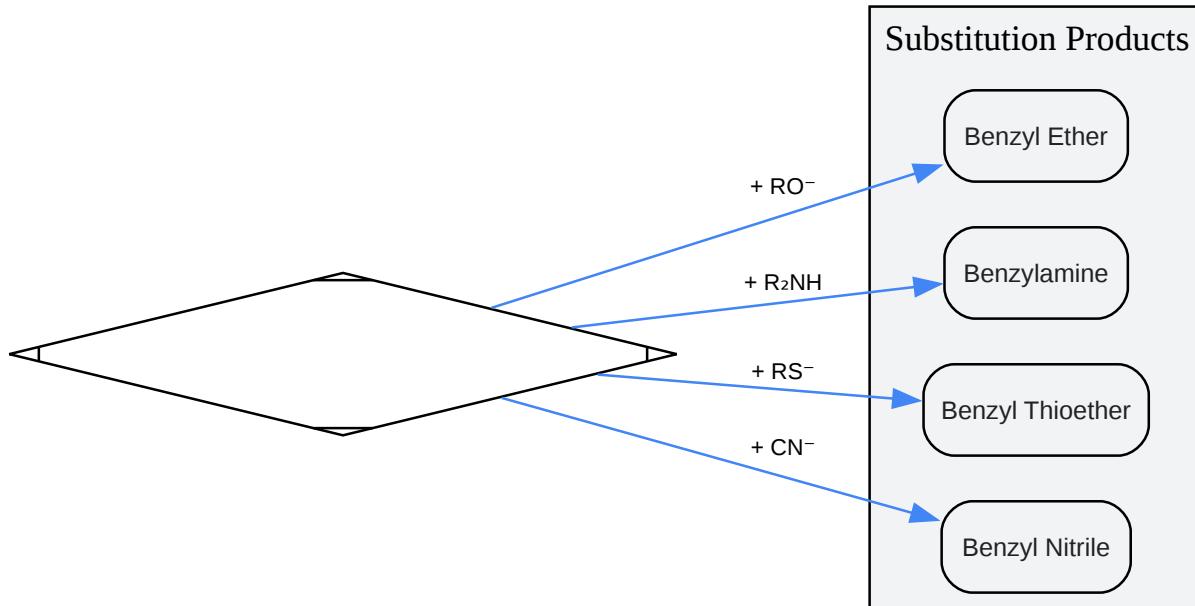
This is a common and efficient method for preparing benzyl chlorides from their corresponding alcohols. The synthesis involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride.<sup>[1]</sup> Thionyl chloride is often preferred as its byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gaseous and easily removed from the reaction mixture.

#### Experimental Protocol:

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq.).
- **Solvent Addition:** Dissolve the alcohol in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
- **Chlorination:** Cool the solution to  $0\text{ }^\circ\text{C}$  in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq.) dropwise via a syringe. **Causality Note:** The reaction is exothermic, and slow addition prevents a dangerous temperature increase.

- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.





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Email: [info@benchchem.com](mailto:info@benchchem.com)